L-Phenylalanine, L-phenylalanylglycyl-
Description
Contextualization within Peptide Chemistry and Biological Systems
Peptides are fundamental biological molecules composed of amino acid monomers linked by amide (peptide) bonds. Their sequences, structures, and functions are diverse, playing critical roles as hormones, neurotransmitters, and structural components of proteins. The properties of a peptide are dictated by the characteristics of its constituent amino acids.
L-Phenylalanine (Phe) is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. chemicalbook.com It is classified as a neutral, nonpolar amino acid due to the hydrophobic nature of its benzyl (B1604629) side chain. wikipedia.org In biological systems, L-phenylalanine is a crucial precursor for the synthesis of L-tyrosine, the pigment melanin, and the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. chemicalbook.comwikipedia.org
Glycine (B1666218) (Gly) is the simplest of the 20 common amino acids, with a single hydrogen atom as its side chain. This minimal structure provides a high degree of conformational flexibility to the peptide backbone, which can be crucial for the folding and function of larger proteins.
The combination of these residues in the L-phenylalanylglycyl- motif results in a molecule with distinct chemical characteristics. The two terminal phenylalanine residues provide aromatic and hydrophobic properties, which can influence molecular interactions, while the central glycine residue imparts flexibility. Peptides are noted for their high affinity and specificity in biological interactions, but their application can be limited by rapid degradation by proteases. researchgate.net
Significance of Dipeptidic and Oligopeptidic Systems Containing L-Phenylalanine and Glycine Residues
Oligopeptides containing L-phenylalanine and glycine are significant in various biological and chemical contexts. The interactions between the aromatic side chains of phenylalanine residues can play a vital role in stabilizing the folding and assembly of peptides through π-π stacking and C-H…π interactions. nih.gov
Research has demonstrated the importance of peptide structure in nutrient absorption. For instance, a study on the jejunal absorption of glycine and phenylalanine in children showed that the uptake of these amino acids is more efficient when they are linked in a dipeptide (glycyl-phenylalanine) compared to being in their free forms. nih.gov This suggests that peptide transporters in the intestine play a key role in amino acid assimilation.
Furthermore, the metabolism of peptides containing these amino acids has been a subject of study. In Escherichia coli, dipeptide amides such as L-phenylalanyl-glycinamide and glycyl-L-phenylalaninamide are hydrolyzed to release their constituent amino acids, although their uptake and subsequent support of bacterial growth may be less efficient than that of free phenylalanine. nih.gov The dipeptide Phenylalanylglycine (Phe-Gly) is recognized as a metabolite. nih.gov
Current Research Landscape and Gaps Pertaining to the L-Phenylalanylglycyl- Motif
The current research landscape for phenylalanine- and glycine-containing peptides is broad. A significant area of investigation is the synthesis of L-phenylalanine derivatives and analogues using enzymatic methods, such as with phenylalanine ammonia (B1221849) lyases (PALs), for potential use as building blocks in pharmaceuticals. nih.govfrontiersin.org The development of potent and long-lasting peptide analogs, such as those of prolactin-releasing peptide with modified C-terminal phenylalanine, has been explored for therapeutic applications like appetite regulation. nih.gov
Another major research focus is related to the genetic disorder Phenylketonuria (PKU), which is caused by a deficiency in the enzyme that metabolizes phenylalanine. researchgate.net In this context, dietary management involves a low-phenylalanine diet, and research has explored the use of glycomacropeptide (GMP), a peptide derived from cheese whey that is naturally low in phenylalanine, as a suitable protein source for individuals with PKU. researchgate.netmdpi.com
While extensive research exists on L-phenylalanine, glycine, and various dipeptides and oligopeptides containing them, a specific research gap appears to be the unique biological function and therapeutic potential of the L-phenylalanylglycyl- motif (Phe-Gly-Phe) itself. Much of the literature focuses on the constituent amino acids, smaller dipeptides like Phe-Gly, or larger, more complex peptides where this motif might be a component. Targeted studies to elucidate specific interactions, metabolic fate, and physiological roles of the Phe-Gly-Phe tripeptide are less common, representing an area for future investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
87742-85-6 |
|---|---|
Molecular Formula |
C20H23N3O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23N3O4/c21-16(11-14-7-3-1-4-8-14)19(25)22-13-18(24)23-17(20(26)27)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,21H2,(H,22,25)(H,23,24)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
NHCKESBLOMHIIE-IRXDYDNUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Peptides Incorporating the L Phenylalanylglycyl Motif
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers flexibility in scale-up and purification of intermediates. The successful synthesis of L-phenylalanylglycyl-containing peptides in solution hinges on the strategic use of protecting groups and the optimization of the coupling reaction.
Protection Group Chemistry for L-Phenylalanine and Glycine (B1666218) Residues
To prevent unwanted side reactions and ensure the specific formation of the L-phenylalanylglycyl bond, the reactive amino and carboxyl groups of the L-phenylalanine and glycine residues must be temporarily blocked with protecting groups. rapp-polymere.com The choice of these groups is dictated by their stability under coupling conditions and the ease of their removal without compromising the integrity of the newly formed peptide. rapp-polymere.com
For the N-terminus of L-phenylalanine, the most commonly employed protecting groups are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The Boc group is acid-labile and typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by treatment with a mild base such as piperidine (B6355638). peptide.com The benzyloxycarbonyl (Z or Cbz) group is another well-established amino-protecting group that can be removed by catalytic hydrogenation. peptide.com
The C-terminus of the glycine residue is typically protected as an ester, such as a methyl (OMe), ethyl (OEt), or benzyl (B1604629) (OBn) ester. rapp-polymere.com These ester groups are generally stable under the conditions required for the removal of the N-terminal protecting groups and can be cleaved under different conditions, such as saponification for methyl and ethyl esters or hydrogenolysis for benzyl esters. rapp-polymere.com
Table 1: Common Protecting Groups for L-Phenylalanine and Glycine in Solution-Phase Synthesis
| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|---|
| L-Phenylalanine | α-Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |
| L-Phenylalanine | α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| L-Phenylalanine | α-Amino | Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (H₂/Pd) |
| Glycine | α-Carboxyl | Methyl ester | OMe | Saponification (e.g., NaOH) |
| Glycine | α-Carboxyl | Ethyl ester | OEt | Saponification (e.g., NaOH) |
Optimized Coupling Reactions for L-Phenylalanylglycyl- Bond Formation
The formation of the amide bond between a protected L-phenylalanine and a protected glycine is achieved using a coupling reagent to activate the carboxyl group of L-phenylalanine. peptide.com The choice of coupling reagent and reaction conditions is critical to maximize yield and, most importantly, to minimize racemization of the L-phenylalanine residue. bachem.com
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents. peptide.com They react with the carboxylic acid of N-protected L-phenylalanine to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to racemization. peptide.com The addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress this side reaction by forming an active ester that is less prone to racemization. bachem.comyoutube.com
Onium salts , including phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents. peptide.compnas.org HATU, in particular, is known for its high coupling efficiency and ability to reduce racemization, making it a preferred reagent for coupling sterically hindered or racemization-prone amino acids like L-phenylalanine. peptide.compnas.org
A comparative study of coupling reagents for the synthesis of Z-Gly-Phe-Val-OMe showed that certain reagents can lead to significant racemization, highlighting the importance of reagent selection. uni-kiel.de For N-acetyl-L-phenylalanine, studies have shown a high tendency towards racemization during amidation, which can be mitigated by the careful choice of the base used in the reaction, with pyridine (B92270) showing promise in reducing epimerization. nih.gov
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Abbreviation | Class | Key Features |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Cost-effective; byproduct (DCU) is insoluble. peptide.com |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Byproduct is soluble, suitable for solid-phase synthesis. peptide.com |
| Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | High efficiency; generates HMPA as a byproduct. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | High coupling efficiency, reduces side reactions. creative-peptides.com |
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the standard method for synthesizing peptides due to its efficiency and amenability to automation. nobelprize.org In SPPS, the peptide is assembled on an insoluble polymeric support, or resin.
Resin Selection and Linker Strategies for L-Phenylalanylglycyl- Peptides
The choice of resin and the linker that attaches the first amino acid to it is crucial as it determines the conditions for the final cleavage of the peptide from the support and the nature of the C-terminus (acid or amide).
For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a common choice. rapp-polymere.comaltabioscience.com It features a p-alkoxybenzyl alcohol linker that is cleaved under moderately acidic conditions, typically with a high concentration of TFA. peptide.com Resins pre-loaded with Fmoc-L-phenylalanine are commercially available, simplifying the initial loading step. rapp-polymere.comp3bio.com
For peptides with a C-terminal amide, Rink amide resin is widely used. chempep.comappliedpolytech.com This resin has a linker that, upon cleavage with TFA, yields a peptide amide. chempep.com Fmoc-L-phenylalanine can also be pre-attached to Rink amide resin. chemimpex.com
Merrifield resin , a chloromethylated polystyrene support, is the classic resin for Boc-based SPPS. peptide.com The peptide is cleaved from this resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.com
Table 3: Common Resins and Linkers for SPPS of Phe-Gly Peptides
| Resin Name | Linker Type | C-Terminal Group | Cleavage Condition | Common Strategy |
|---|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Moderate Acid (e.g., 50-95% TFA) | Fmoc |
| Rink Amide Resin | Substituted Benzhydrylamine | Amide | Moderate Acid (e.g., 95% TFA) | Fmoc |
Stepwise Elongation and Cleavage Considerations
The synthesis of a peptide containing the L-phenylalanylglycyl motif on a solid support follows a cyclical process. Assuming an Fmoc-based strategy starting with glycine attached to the resin (e.g., Fmoc-Gly-Wang resin), the steps are:
Deprotection: The Fmoc group is removed from the resin-bound glycine using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).
Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc adduct.
Coupling: An excess of Fmoc-L-phenylalanine is activated with a coupling reagent (e.g., HBTU or HATU in the presence of a base like N,N-diisopropylethylamine, DIPEA) and added to the resin. The reaction is allowed to proceed until completion.
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide chain. Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid like TFA and scavengers to trap reactive cationic species generated during the deprotection process. peptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). peptide.com For Merrifield resin, cleavage is performed with strong acids such as HF or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com
Enzymatic Synthesis of Peptides with the L-Phenylalanylglycyl Structure
Enzymatic peptide synthesis offers a green and highly stereospecific alternative to chemical methods. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific, kinetically controlled conditions.
α-Chymotrypsin is a protease that shows a strong preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids like L-phenylalanine. This specificity can be exploited for the synthesis of the L-phenylalanylglycyl bond. In a kinetically controlled synthesis, an N-protected L-phenylalanine ester (the acyl donor) is reacted with a large excess of glycine amide (the nucleophile) in the presence of α-chymotrypsin. The enzyme catalyzes the aminolysis of the ester, forming the dipeptide, which then needs to be isolated before the enzyme can hydrolyze it. The synthesis of N-Ac-Phe-Gly-NH₂ from N-acetyl phenylalanine ethyl ester and glycinamide (B1583983) has been optimized, with factors such as pH, temperature, and enzyme activity significantly affecting the yield. nih.gov Optimal conditions were found to be a pH of 8.98 and a temperature of 35.8°C, achieving a yield of 95.1%. nih.gov
Thermolysin , a thermostable metalloproteinase, is another enzyme used for peptide synthesis. It catalyzes the formation of peptide bonds where the amino group is provided by an amino acid with a hydrophobic side chain at the P1' position. nih.gov Thermolysin exhibits a preference for a hydrophobic L-amino acid as the donor of the carbonyl group. nih.govnih.gov The enzyme has been successfully used to synthesize the aspartame (B1666099) precursor, Z-L-Asp-L-Phe-OMe, by condensing Z-L-aspartic acid and L-phenylalanine methyl ester. nih.gov The substrate specificity of thermolysin is influenced by the hydrophobicity of the amino acid residues at its binding sites, and studies have shown that mutations in these sites can alter the enzyme's preference for different substrates. chemimpex.com
Table 4: Enzymes Used in the Synthesis of L-Phenylalanylglycyl Peptides
| Enzyme | Type | Acyl Donor Example | Nucleophile Example | Key Considerations |
|---|---|---|---|---|
| α-Chymotrypsin | Serine Protease | N-Ac-Phe-OEt | Gly-NH₂ | Kinetically controlled; pH-dependent (optimum ~9); high nucleophile concentration needed. nih.gov |
Protease-Catalyzed Formation of the L-Phenylalanylglycyl Dipeptide
The use of proteases to catalyze the formation of peptide bonds represents a significant departure from their natural hydrolytic function. By manipulating reaction conditions, the thermodynamic equilibrium can be shifted to favor synthesis over hydrolysis. tamu.edu This approach is advantageous due to the high stereospecificity of enzymes, mild reaction conditions, and the reduced need for side-chain protecting groups. mdpi.com
Key proteases utilized for this purpose include thermolysin and α-chymotrypsin, both of which exhibit substrate specificities well-suited for the formation of the L-Phenylalanylglycyl bond.
Thermolysin: This thermostable metalloproteinase from Bacillus thermoproteolyticus preferentially catalyzes the formation of peptide bonds where a hydrophobic amino acid, such as L-phenylalanine, donates the carbonyl group. nih.govwikipedia.org The enzyme's active site accommodates the bulky, aromatic side chain of phenylalanine, making it an effective catalyst for condensing an N-protected L-phenylalanine derivative with a glycine ester or amide. nih.gov The reaction proceeds through a ternary enzyme-substrate complex, where the binding of both the carboxyl and amine components occurs in a rapid-equilibrium random manner. nih.gov
α-Chymotrypsin: As a serine protease, chymotrypsin's primary specificity is for cleaving peptide bonds C-terminal to large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. wikipedia.orgpressbooks.pub This inherent specificity can be leveraged for synthesis. The catalytic mechanism involves the formation of an acyl-enzyme intermediate with the N-protected phenylalanine, which is then aminolyzed by the incoming glycine nucleophile. nih.gov The efficiency of the synthesis is highly dependent on the partitioning of this intermediate between aminolysis (synthesis) and hydrolysis (degradation). nih.gov
The choice of N-terminal protecting group for L-phenylalanine (e.g., Benzyloxycarbonyl, Z-) and the C-terminal protecting group for glycine (e.g., ester or amide) is critical. These modifications enhance substrate solubility in non-aqueous or low-water environments, which further shifts the reaction equilibrium toward synthesis.
Stereoselectivity and Yield Optimization in Biocatalytic Synthesis
A primary advantage of biocatalytic synthesis is the inherent stereoselectivity of enzymes, which virtually eliminates the risk of racemization at the α-carbon of the amino acids—a common challenge in chemical peptide synthesis. mdpi.com Proteases operate under mild conditions, avoiding the harsh chemicals and high temperatures that can lead to loss of stereochemical integrity.
Optimizing the yield of the L-Phenylalanylglycyl dipeptide requires careful control over several reaction parameters:
Water Content: Reducing the water activity in the reaction medium is the most critical factor for shifting the equilibrium from hydrolysis to synthesis. This is often achieved by using organic solvents, biphasic systems, or by performing the reaction on a solid support. mdpi.com
pH: The pH of the medium affects the ionization state of the substrates and the enzyme's active site residues. Alkaline conditions are generally favorable for the aminolysis reaction due to the deprotonation of the nucleophile's amino group, which enhances its reactivity. nih.gov
Substrate Concentration and Ratio: High concentrations of the amine component (glycine derivative) can favor the aminolysis of the acyl-enzyme intermediate over hydrolysis, thereby increasing the peptide yield. nih.gov In solid-phase enzymatic synthesis, using a 10-fold excess of the acyl donor (the N-protected phenylalanine) has been shown to drive the reaction to completion.
Enzyme Immobilization: Immobilizing the protease on a solid support can enhance its stability in organic solvents and allows for easy separation from the product and reuse of the biocatalyst, improving process economics.
Below is a table summarizing kinetic parameters for the hydrolysis of N-acetyl-L-phenylalanyl peptides catalyzed by chymotrypsin (B1334515), which provides insight into the enzyme's interaction with the Phenylalanyl motif. The efficiency of the reverse synthetic reaction is related to these kinetics.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-NH₂ | 0.033 | 42.0 | 786 |
| Ac-Phe-Gly-NH₂ | 0.81 | 3.5 | 231,000 |
| Ac-Phe-Gly-Gly-NH₂ | 1.90 | 5.5 | 345,000 |
| Data derived from kinetic measurements at pH 8.00 and 25°C. Source: nih.gov |
Chemoenzymatic Hybrid Syntheses
Chemoenzymatic peptide synthesis (CEPS) combines the advantages of both chemical and enzymatic methods to create complex peptides. nih.gov This hybrid approach is particularly useful for synthesizing peptides that contain the L-Phenylalanylglycyl motif alongside non-proteinogenic amino acids, modifications, or isosteres that cannot be incorporated enzymatically.
A common strategy involves the chemical synthesis of a specific building block, such as a dipeptide isostere where the amide bond is replaced by a non-hydrolyzable mimic, followed by its incorporation into a larger peptide chain. For instance, the fluoroalkene dipeptide isostere Fmoc-Gly-ψ[(Z)CF=CH]-Phe-OH can be synthesized chemically. researchgate.netnih.gov This chemically synthesized block, containing a modified Gly-Phe linkage, can then be incorporated into a larger peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. researchgate.netnih.gov
Chemical Synthesis: A specific, often non-natural, peptide fragment or dipeptide is synthesized using organic chemistry methods. This allows for the introduction of unique functionalities.
Enzymatic Ligation/Chemical Ligation: The chemically synthesized fragment can be coupled with other peptide fragments. While enzymatic ligation is an option, more commonly, the fragment is incorporated using established chemical ligation strategies like SPPS.
This approach leverages the precision of enzymatic catalysis for forming standard peptide bonds while retaining the flexibility of chemical synthesis for introducing unnatural moieties, providing a powerful and versatile methodology. researchgate.net
Principles of Green Chemistry in the Synthesis of L-Phenylalanylglycyl-Containing Peptides
The application of green chemistry principles to peptide synthesis aims to reduce the environmental impact of these processes, which traditionally rely on hazardous solvents and reagents and generate significant waste. unibo.itunife.it The synthesis of peptides containing the L-Phenylalanylglycyl motif is increasingly being viewed through this lens.
Key green chemistry strategies include:
Safer Solvents: A major focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate have been successfully employed in both solid-phase and solution-phase peptide synthesis. researchgate.netgappeptides.com
Catalysis: Enzymatic synthesis, as detailed above, is inherently a green technology. It uses biodegradable catalysts (enzymes) that operate in mild, often aqueous, conditions and exhibit high selectivity, which reduces the need for protecting groups and minimizes side reactions and waste. unife.it
Waste Reduction: A key metric in green chemistry is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. Traditional peptide synthesis has a very high PMI. Methodologies like chemoenzymatic synthesis and the use of recyclable solid supports aim to significantly lower the PMI. unibo.itpeptide.com
Energy Efficiency: Enzymatic reactions are typically conducted at or near ambient temperature and pressure, reducing the energy consumption compared to chemical syntheses that may require heating or cooling. gappeptides.com
By embracing these principles, the synthesis of L-Phenylalanylglycyl-containing peptides can be made more sustainable, aligning with the broader goals of the pharmaceutical and chemical industries to develop environmentally benign manufacturing processes. unibo.it
Computational and Theoretical Studies of the L Phenylalanylglycyl Moiety and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic properties and energetic landscapes of molecules. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock approaches are instrumental in understanding the fundamental characteristics of the L-Phenylalanylglycyl- unit. arxiv.orgunibo.it
The electronic structure of the L-Phenylalanylglycyl- unit dictates its intrinsic properties, including its geometry, the nature of its chemical bonds, and its reactivity. Quantum chemical methods are used to calculate various molecular descriptors that provide a quantitative measure of these properties.
Detailed analyses involve the optimization of the molecular geometry to find the most stable arrangement of atoms. researchgate.net For the L-Phenylalanylglycyl- moiety, this involves determining the bond lengths, bond angles, and dihedral angles that define the peptide backbone and the orientation of the phenylalanine side chain.
A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net For peptides containing aromatic residues like phenylalanine, the π-electrons of the phenyl ring significantly contribute to the HOMO, influencing its interaction capabilities.
Calculated quantum chemical descriptors can provide insights into the reactivity of the L-Phenylalanylglycyl- unit. These descriptors, derived from the electronic structure, help in predicting how the molecule will interact with other chemical species. nih.gov
Table 1: Representative Quantum Chemical Descriptors Note: The following values are illustrative for a generic peptide fragment and demonstrate the type of data generated from quantum chemical calculations. Actual values for L-Phenylalanylglycyl- would require specific computation.
| Descriptor | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
Peptides are inherently flexible molecules that can adopt a multitude of three-dimensional structures, or conformers. nih.gov Understanding the conformational preferences of L-Phenylalanylglycyl- peptides is crucial, as the biological function of a peptide is intimately linked to its structure.
Conformer generation is the process of exploring the vast conformational space to identify stable, low-energy structures. nih.gov This is often achieved by systematically rotating the rotatable bonds within the molecule, particularly the peptide backbone dihedral angles (φ and ψ). The stability of each generated conformer is then evaluated using quantum chemical calculations.
The results of these calculations are used to construct a potential energy surface (PES) or a free-energy surface (FES). researchgate.netnih.gov This surface represents the energy of the molecule as a function of its geometry, providing a map of the conformational landscape. nih.govnih.gov The minima on this landscape correspond to stable or metastable conformers, while the pathways between minima represent conformational transitions. nih.gov For peptides containing phenylalanine, dispersion energy is a significant factor in stabilizing certain conformers and must be accurately accounted for in calculations, often through methods like DFT-D. researchgate.net
Studies on related tripeptides have shown that the energy landscape can reveal multiple low-energy basins, indicating the coexistence of several distinct conformations. researchgate.netnih.gov The analysis of these landscapes helps to understand the intrinsic folding preferences of the peptide chain. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of peptides like L-Phenylalanylglycyl- and its derivatives in various environments.
The conformation and flexibility of a peptide are highly dependent on its environment, particularly the solvent. MD simulations are exceptionally well-suited to explore these effects by explicitly including solvent molecules (such as water) in the simulation box.
Simulations of peptides in different solvents, such as in a vacuum, nonpolar solvents, and aqueous solutions, reveal how interactions with the solvent modulate the peptide's conformational preferences. nih.gov For instance, in a vacuum, a peptide may fold into a compact, globular conformation to maximize intramolecular hydrogen bonds. nih.gov In contrast, in a polar solvent like water, the peptide may adopt more extended conformations as the peptide's polar groups can form hydrogen bonds with water molecules. nih.gov The hydrophobic phenyl side chain of the L-Phenylalanylglycyl- moiety plays a crucial role in these interactions, often driving the peptide to adopt conformations that shield this group from the aqueous environment.
MD simulations can track the fluctuations of atomic positions over time, providing quantitative measures of flexibility. Analysis of the simulation trajectory can reveal which parts of the peptide are rigid and which are more mobile, offering insights into its dynamic behavior.
One of the most powerful applications of MD simulations is the calculation of free energy differences between different states, such as the folded and unfolded states of a peptide. nih.gov These calculations are computationally demanding but provide fundamental insights into the stability of different conformations and the thermodynamics of peptide folding and binding. biorxiv.org
Enhanced sampling techniques, such as metadynamics or umbrella sampling, are often combined with MD simulations to overcome the high energy barriers that separate different conformational states. researchgate.net These methods allow for a more thorough exploration of the free-energy surface (FES). researchgate.net The resulting FES can reveal the most stable conformational states (the global free energy minimum) and the pathways for transitioning between them. nih.gov For example, a 100 ns molecular dynamics simulation of penta-alanine in water was used to study its reversible folding and unfolding, mapping out a free-energy landscape. nih.gov
These calculations can be used to predict the binding free energy of a peptide to a protein or another molecule, which is a critical parameter in drug design and molecular recognition studies. biorxiv.org
Molecular Docking and Interaction Studies with Receptors/Enzymes (Theoretical Predictions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. researchgate.net This method is widely used to understand the molecular basis of protein-ligand interactions and to screen for potential drug candidates.
For derivatives of the L-Phenylalanylglycyl- moiety, docking studies can predict how they might bind to the active site of an enzyme or a binding pocket of a receptor. The process involves two main steps: first, sampling a wide range of possible conformations and orientations of the peptide within the receptor's binding site, and second, using a scoring function to estimate the binding affinity for each pose. researchgate.net A lower (more negative) score typically indicates a more favorable binding interaction. researchgate.net
For example, theoretical docking studies have been performed on β-phenylalanine derivatives to explore their binding to enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov Similarly, the binding site for L-Phenylalanine on the calcium-sensing receptor has been investigated using docking simulations, which provided insights into how this interaction enhances the receptor's response to calcium. nih.gov These studies help to identify key amino acid residues in the receptor that are involved in the interaction and the specific non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.
Table 2: Illustrative Molecular Docking Results for an L-Phenylalanylglycyl- Derivative Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Carbonic Anhydrase II | -7.8 | His94, Thr199, Zn2+ | Hydrogen bond with Thr199, Coordination with Zn2+ ion |
| Dipeptidyl Peptidase IV | -8.5 | Arg125, Tyr662, Glu205 | Salt bridge with Arg125, π-π stacking with Tyr662 |
| Calcium-Sensing Receptor | -6.9 | Ser170, Asp413 | Hydrogen bonds with Ser170 and Asp413 |
These theoretical predictions provide valuable hypotheses that can be tested experimentally, guiding the design of new peptide-based inhibitors or modulators with improved affinity and specificity.
De Novo Design Principles for L-Phenylalanylglycyl- Containing Peptide Mimetics
De novo design of peptide mimetics is a computational and theoretical approach to developing novel molecules that mimic the structure and/or function of natural peptides. This strategy is particularly valuable for creating compounds with improved therapeutic properties, such as enhanced stability, selectivity, and oral bioavailability. The L-Phenylalanylglycyl- moiety, a dipeptide fragment, serves as a crucial structural motif in many biologically active peptides and can be a foundational element in the de novo design of peptide mimetics. Computational studies play a pivotal role in guiding the design process by predicting the conformational preferences, binding affinities, and potential biological activities of these novel molecules.
The design of L-Phenylalanylglycyl- containing peptide mimetics is guided by several key principles, including scaffold selection, conformational constraint, and the strategic placement of functional groups to optimize interactions with biological targets. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in refining these designs and predicting their efficacy.
A core principle in the de novo design of mimetics based on the L-Phenylalanylglycyl- unit is the strategic use of the phenyl ring of L-phenylalanine for crucial hydrophobic and aromatic interactions with the target protein. The glycine (B1666218) residue, with its conformational flexibility, can act as a versatile linker or spacer, allowing for the optimal positioning of other pharmacophoric elements. Computational analyses of structure-activity relationships (SAR) are essential in understanding how modifications to this dipeptide core influence biological activity.
Scaffold-Based Design
One of the primary strategies in de novo design is the use of a molecular scaffold to orient the key pharmacophoric groups in a manner that mimics the bioactive conformation of the parent peptide. For L-Phenylalanylglycyl- mimetics, the scaffold serves to hold the phenyl group of phenylalanine and the functional groups attached to the glycine in a specific spatial arrangement.
| Scaffold Type | Design Principle | Potential Advantages |
| Heterocyclic Scaffolds | Incorporation of the L-Phenylalanylglycyl- side chains onto a rigid heterocyclic core, such as azoles or piperazines. | Enhanced metabolic stability, conformational rigidity, and potential for diverse chemical modifications. |
| Bicyclic Azetidines | Utilization of a bicyclic azetidine (B1206935) framework to constrain the geometry of the phenylalanine and glycine surrogates. | Potent inhibitory activity and the ability to eliminate pathogens in different life stages. |
| Carbohydrate Scaffolds | Grafting the L-Phenylalanylglycyl- pharmacophores onto a sugar backbone. | Improved solubility and potential for specific targeting of lectins or other carbohydrate-binding proteins. |
These scaffolds provide a rigid framework that reduces the entropic penalty upon binding to the target, potentially leading to higher affinity. Computational methods are employed to select the most appropriate scaffold and to model the placement of the L-Phenylalanylglycyl- moiety to achieve the desired biological effect.
Conformational Constraint and Flexibility
A critical aspect of designing peptide mimetics is controlling the molecule's conformational freedom. While peptides are often highly flexible, their bioactive conformation is typically a single, well-defined structure. The L-Phenylalanylglycyl- unit presents a unique challenge and opportunity in this regard.
The glycine residue imparts significant conformational flexibility to the peptide backbone. In de novo design, this flexibility can be strategically constrained to lock the mimetic into its active conformation. This can be achieved through:
Cyclization: Linking the ends of the peptide mimetic to create a cyclic structure.
Incorporation of rigid linkers: Replacing the flexible glycine with a more constrained chemical group.
Use of sterically demanding groups: Introducing bulky substituents that restrict bond rotation.
Molecular dynamics simulations are invaluable for exploring the conformational landscape of designed mimetics. These simulations can predict the most stable conformations and assess the degree of residual flexibility, providing insights into the molecule's pre-organization for binding.
Structure-Activity Relationship (SAR) and Computational Modeling
Understanding the structure-activity relationship is fundamental to the iterative process of de novo design. For L-Phenylalanylglycyl- containing mimetics, computational studies are used to build predictive SAR models. These models correlate specific structural features with biological activity.
For instance, in the design of inhibitors for enzymes like Phenylalanyl tRNA synthetase (PheRS), the phenylalanine portion of the mimetic is designed to occupy the natural substrate-binding pocket, while the rest of the molecule is optimized to interact with adjacent regions of the active site. nih.gov Molecular docking studies can predict the binding mode of a designed mimetic, and molecular dynamics simulations can provide insights into the stability of the protein-ligand complex over time. nih.govresearchgate.net
| Computational Technique | Application in De Novo Design | Key Insights |
| Molecular Docking | Predicts the preferred binding orientation of the mimetic within the target's active site. | Identifies key interactions (hydrogen bonds, hydrophobic contacts) and guides the placement of functional groups. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the mimetic and its complex with the target protein. | Assesses the stability of the binding mode, reveals conformational changes upon binding, and helps to estimate binding free energies. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Predicts the activity of novel, untested compounds and helps to prioritize synthetic efforts. nih.gov |
Through the integration of these computational and theoretical principles, it is possible to rationally design novel L-Phenylalanylglycyl- containing peptide mimetics with tailored biological activities and improved drug-like properties.
Biochemical and Enzymatic Transformations Involving the L Phenylalanylglycyl Moiety
Enzymatic Hydrolysis and Degradation Pathways
The breakdown of peptides containing the L-Phenylalanylglycyl- moiety is a critical process in protein metabolism, primarily accomplished through enzymatic hydrolysis. This process involves the cleavage of the peptide bond between L-phenylalanine and glycine (B1666218).
Substrate Specificity of Peptidases Towards L-Phenylalanylglycine Bonds
Peptidases, or proteases, exhibit distinct specificities when cleaving peptide bonds. The cleavage of the L-phenylalanylglycine bond is dependent on the enzyme's preference for specific amino acid residues at defined positions relative to the scissile bond. According to the nomenclature by Schechter and Berger, the amino acid residues in a substrate are designated P1, P2, etc., in the N-terminal direction from the cleaved bond, and P1', P2', etc., in the C-terminal direction.
Several key digestive and cellular enzymes show a marked preference for cleaving peptide bonds where an aromatic amino acid, such as L-phenylalanine, is in the P1 position.
Chymotrypsin (B1334515) : This serine protease, found in the small intestine, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, particularly aromatic ones like phenylalanine, tryptophan, and tyrosine. wur.nlpearson.com Therefore, the L-phenylalanylglycine bond is a primary target for chymotrypsin. The specificity is dictated by a hydrophobic pocket in the enzyme (the S1 pocket) that accommodates the bulky phenyl group of the phenylalanine residue. youtube.com
Pepsin : Active in the acidic environment of the stomach, pepsin has broad specificity but shows a preference for cleaving after aromatic amino acids like phenylalanine and leucine (B10760876) at the P1 position. mdpi.com
Cathepsin E : This is an aspartic protease that has been shown to favor phenylalanine at the P1 position.
The table below summarizes the specificity of these peptidases for the L-phenylalanylglycyl- moiety.
| Enzyme | Class | Optimal pH | Primary P1 Specificity | P1' Preference/Tolerance |
| Chymotrypsin | Serine Protease | 7.8 - 8.5 | Phenylalanine, Tyrosine, Tryptophan | Broad, but not Proline |
| Pepsin | Aspartic Protease | 1.5 - 2.5 | Phenylalanine, Leucine | Broad |
| Cathepsin E | Aspartic Protease | ~5.0 | Phenylalanine, Norleucine | Norleucine, Valine |
Kinetic and Mechanistic Studies of Enzymatic Cleavage
The efficiency of enzymatic cleavage is described by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Studies on chymotrypsin with various N-acetyl-L-phenylalanyl peptides have provided insights into these parameters. For a series of substrates with the general formula Ac-Phe-(Gly)n-NH2, values of kcat and Km were determined at pH 8.0. nih.gov
The mechanism of cleavage by serine proteases like chymotrypsin involves a "ping-pong" mechanism, specifically a covalent hydrolysis process. libretexts.org The key steps are:
Acylation : The hydroxyl group of a serine residue (Ser-195) in the enzyme's active site, activated by a nearby histidine residue (His-57), performs a nucleophilic attack on the carbonyl carbon of the L-phenylalanine in the peptide. This forms a tetrahedral intermediate.
Formation of Acyl-Enzyme Intermediate : The intermediate collapses, breaking the peptide bond. The glycine part of the dipeptide (the leaving group) is released, while the L-phenylalanine moiety remains covalently attached to the serine residue, forming an acyl-enzyme intermediate. libretexts.org
Deacylation : A water molecule enters the active site and, activated by the same histidine residue, hydrolyzes the acyl-enzyme intermediate. This releases the L-phenylalanine and regenerates the active enzyme.
Kinetic data for the chymotrypsin-catalyzed hydrolysis of related substrates are presented below.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| N-acetyl-L-phenylalanine ethyl ester | 0.16 | 173 | 1,081,250 |
| N-acetyl-L-phenylalanine amide | 32 | 0.046 | 1.4 |
| N-acetyl-L-phenylalanylglycine amide | 4.8 | 0.26 | 54.2 |
Note: Data are compiled from various kinetic studies and represent typical values. Exact values can vary with experimental conditions.
Role of L-Phenylalanylglycyl- Containing Peptides as Enzyme Substrates or Modulators (Mechanistic Focus)
Beyond simply being cleaved, peptides containing the L-Phenylalanylglycyl- motif can act as substrates that reveal enzyme function or as modulators that alter enzyme activity. As substrates, they are fundamental to studying the kinetics and specificity of proteases like chymotrypsin. nih.gov
In a modulatory role, peptides can influence enzyme behavior through allosteric regulation. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that either enhances (positive modulation) or inhibits (negative modulation) the enzyme's catalytic activity. youtube.com For instance, the binding of L-phenylalanine itself is a key allosteric activator of the enzyme phenylalanine hydroxylase. nih.govnih.gov While specific examples of the dipeptide L-phenylalanylglycine acting as a modulator are not extensively documented, the principle remains that peptide fragments resulting from proteolysis can exert feedback control on various metabolic pathways. Peptides and peptidomimetics are increasingly being explored as allosteric modulators for therapeutic purposes, particularly for targets like G-protein coupled receptors. nih.gov The L-Phenylalanylglycyl- structure could serve as a scaffold in the design of such molecules.
Biotransformation Pathways and Metabolites in Model Biological Systems
In biological systems, L-phenylalanylglycine is recognized as an intermediate product of protein digestion and catabolism. hmdb.ca Its biotransformation primarily involves hydrolysis into its constituent amino acids, L-phenylalanine and glycine. This cleavage is carried out by various peptidases in the gastrointestinal tract and within cells.
Once liberated, the individual amino acids enter their respective metabolic pathways:
L-Phenylalanine Metabolism : A major pathway for L-phenylalanine degradation in the liver involves its conversion to L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase. nih.gov L-tyrosine is then further metabolized through a series of steps into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production or be used in other biosynthetic pathways.
Glycine Metabolism : Glycine can be metabolized via several routes. The primary pathway in many organisms is the glycine cleavage system, which breaks glycine down into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to tetrahydrofolate.
Therefore, the principal metabolites derived from the L-phenylalanylglycyl- moiety in a model biological system are L-phenylalanine and glycine, which are then further broken down into common metabolic intermediates.
Electron Transfer Mechanisms and Oxidative Modifications of the L-Phenylalanylglycyl Motif
The aromatic side chain of the phenylalanine residue within the L-Phenylalanylglycyl- motif plays a crucial role in mediating electron transfer (ET) reactions within peptides and proteins. This process is fundamental to biological energy conversion, such as in photosynthesis and respiration. ucr.edu
ET through peptides can occur via two primary mechanisms:
Superexchange (Tunneling) : A single-step quantum mechanical tunneling process where the electron passes directly from the donor to the acceptor through the peptide bridge. Its rate decreases exponentially with distance.
Hopping : A multi-step process where the electron or "hole" (radical cation) moves between intermediate sites, or "stepping stones," within the peptide chain. rsc.org
The phenylalanine residue is particularly important in the hopping mechanism. It can act as a relay station for long-distance electron hole transfer. researchgate.netswarthmore.edunih.gov The aromatic ring can be transiently oxidized to form a radical cation, effectively serving as an intermediate carrier in the ET chain. This multi-step hopping process is less dependent on distance than single-step tunneling, allowing for efficient charge transfer over longer molecular distances. rsc.org
Amide Neighboring Group Effects on Aromatic Oxidation
The susceptibility of the phenylalanine aromatic ring to oxidation is significantly influenced by its local microenvironment within the peptide chain. A key factor is the "amide neighboring group effect." swarthmore.edunih.gov Research has demonstrated that the lone pairs of electrons on the oxygen atoms of the neighboring amide carbonyl groups can stabilize the phenylalanine radical cation formed during electron transfer. researchgate.netswarthmore.edunih.gov
This stabilization lowers the oxidation potential of the phenylalanine residue, making it more easily oxidized and thus a better relay point for charge hopping. researchgate.netswarthmore.edu This effect is crucial for understanding the mechanisms of long-distance ET through proteins, such as in the conductive protein filaments (pili) of certain bacteria involved in mineral respiration. swarthmore.edunih.gov The interaction between the amide carbonyls and the radical cation enhances the efficiency of the hopping mechanism, facilitating rapid charge transport through the peptide backbone.
Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT) Pathways
The biochemical and enzymatic transformations involving the L-phenylalanylglycyl- moiety can proceed through complex mechanisms involving the concerted or sequential transfer of protons and electrons. These pathways, broadly categorized as Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT), are fundamental to a wide range of biological redox processes. While specific experimental data on PCET pathways for the L-phenylalanylglycyl- moiety remains scarce in the reviewed literature, computational studies have provided significant insights into HAT processes, particularly in the context of radical-induced transformations.
Proton-Coupled Electron Transfer (PCET):
PCET encompasses a range of reactions where both an electron and a proton are transferred. nih.govnih.govacs.org These processes can be stepwise, with initial electron transfer followed by proton transfer (ETPT), initial proton transfer followed by electron transfer (PTET), or concerted, where the electron and proton move in a single kinetic step (CEP). The specific pathway is often dictated by the thermodynamic and kinetic parameters of the system, including the redox potentials of the donor and acceptor, the pKa of the protonatable groups, and the distance between them.
In the context of peptides, amino acid residues with redox-active side chains, such as tyrosine and tryptophan, are well-documented to participate in PCET reactions. rsc.org For the L-phenylalanylglycyl- moiety, the phenylalanine residue, with its aromatic side chain, could potentially act as an electron donor or acceptor under specific conditions. However, detailed mechanistic studies elucidating the specific PCET pathways, including the identification of primary proton acceptors and the determination of rate constants for the L-phenylalanylglycyl- moiety, are not extensively covered in the available scientific literature.
Hydrogen Atom Transfer (HAT):
Hydrogen Atom Transfer (HAT) is a concerted form of PCET where the electron and proton are transferred from the same atom. nih.gov This process is a key step in many enzymatic and non-enzymatic radical reactions. Computational studies, specifically using density functional theory (DFT), have explored the reaction of hydroxyl radicals (•OH) with peptide models containing phenylalanine, such as Gly-Phe-Gly, providing valuable insights into HAT pathways involving the L-phenylalanylglycyl- moiety. nih.gov
One significant finding is that the peptide environment enhances the reactivity of the phenylalanine residue towards radical attack compared to the free amino acid. nih.gov In the reaction with •OH radicals, H-abstraction from the phenylalanine residue becomes the predominant reaction pathway within the peptide, whereas addition to the aromatic ring is the major pathway for the free amino acid. nih.gov This highlights the influence of the peptide backbone on the reactivity of the amino acid side chain.
The HAT process can occur at different positions on the phenylalanine residue, primarily at the α-carbon (Cα) and the β-carbon (Cβ) of the side chain. The branching ratios for these abstraction pathways are influenced by the surrounding environment, such as the polarity of the solvent.
Table 1: Calculated Branching Ratios (%) for H-Abstraction from Gly-Phe-Gly by •OH Radical in Different Media at 298.15 K
| Reaction Channel | Gas Phase | Benzene (Non-polar) | Water (Polar) |
| α-H Abstraction (Rα) | 75.2 | 34.7 | 62.7 |
| β-H Abstraction (Rβ) | 24.0 | 40.5 | 26.8 |
Data sourced from computational studies by Galano et al. (2008).
The data indicates that in the gas phase and in polar aqueous environments, abstraction of the α-hydrogen is the favored pathway. In contrast, in a non-polar environment, represented by benzene, abstraction of a β-hydrogen from the benzylic position becomes more significant. This solvent-dependent shift in regioselectivity underscores the subtle interplay of electronic and environmental factors in directing HAT reactions within a peptide context. The bond dissociation energy (BDE) is a key factor governing the facility of a particular C-H bond to undergo homolytic cleavage in a HAT reaction. libretexts.orgmasterorganicchemistry.com Generally, weaker C-H bonds are more susceptible to hydrogen abstraction.
The study of PCET and HAT pathways in the L-phenylalanylglycyl- moiety is crucial for understanding its role in various biochemical phenomena, from oxidative damage to enzymatic catalysis. While computational models have provided a foundational understanding of HAT processes, further experimental and theoretical investigations are necessary to fully elucidate the intricacies of both PCET and HAT mechanisms in this and other peptide systems.
Biological Interactions of Peptides Containing the L Phenylalanylglycyl Motif Non Clinical Focus
Binding Affinity and Specificity with Biological Macromolecules (In Vitro Studies)
The interaction of peptides containing the L-phenylalanylglycyl- motif with biological macromolecules is a critical determinant of their function. In vitro studies have demonstrated that phenylalanine residues within peptide sequences can drive highly specific protein-protein interactions. These interactions are often mediated by the formation of stable alpha-helical bundles. nih.gov For instance, coiled-coil sequences featuring phenylalanine at their core have been shown to self-sort from similar peptide assemblies that contain aliphatic core side chains, indicating a high degree of specificity. nih.gov
The binding of L-phenylalanine derivatives to proteins such as bovine serum albumin (BSA) has also been investigated. Molecular docking studies suggest that these molecules can be housed within the hydrophobic cavities of proteins. nih.gov The specificity of these interactions is highlighted by the observation that even subtle changes in the peptide sequence can significantly alter binding affinity. A highly conserved phenylalanine residue within the GAFTGA motif of bacterial enhancer-binding proteins, for example, is crucial for supporting the formation of a stable complex with its target protein, σ54. mahidol.ac.th
Table 1: In Vitro Binding Interactions of Phenylalanine-Containing Peptides
| Peptide/Motif | Macromolecule | Key Findings | Reference |
|---|---|---|---|
| Phenylalanine-decorated coiled-coils | Self (Protein-protein interaction) | Fold into stable alpha-helical bundles and self-sort from peptides with aliphatic cores. | nih.gov |
| L-phenylalanine derivatives | Bovine Serum Albumin (BSA) | Binds to hydrophobic cavities of the protein. | nih.gov |
| GAFTGA motif (containing Phenylalanine) | σ54 protein | The phenylalanine residue is critical for stabilizing the protein-protein complex. | mahidol.ac.th |
Membrane Interactions and Transport in Model Systems
The L-phenylalanylglycyl- motif and related phenylalanine-containing peptides exhibit notable interactions with model biological membranes. The transport of the dipeptide glycyl-L-phenylalanine (Gly-Phe) has been characterized in intestinal brush-border membrane vesicles. mdpi.com Kinetic analysis revealed that the transport of both Gly-Phe and L-phenylalanine occurs via a saturable, carrier-mediated process conforming to Michaelis-Menten kinetics. mdpi.com However, their transport mechanisms differ, with Gly-Phe being hydrolyzed during a cation-independent process, while L-phenylalanine is transferred via a Na+-cotransport process. mdpi.com
Studies using Caco-2 cell monolayers, a model for the human intestinal mucosa, have shown that L-phenylalanine is transported selectively in the apical-to-basolateral direction in a temperature-dependent and Na+-independent manner. mdpi.com In contrast, transport in the basolateral-to-apical direction is primarily a passive process. mdpi.com
The interaction of L-phenylalanine with lipid bilayers has also been explored using model membranes such as those composed of dipalmitoylphosphatidylcholine (DPPC). These studies indicate that L-phenylalanine can embed within the polar headgroup region of the lipid bilayer. nih.govresearchgate.net This interaction is not solely hydrophobic, as it also involves the formation of a complex between the phosphocholine (B91661) headgroup of the lipid and the phenylalanine molecule. researchgate.net The dissociation constant (Kd) for the interaction of L-phenylalanine with DPPC has been determined to be 2.23 ± 0.09 mM. researchgate.net
Table 2: Transport and Membrane Interaction Parameters of Phenylalanine-Containing Molecules
| Molecule | Model System | Parameter | Value | Reference |
|---|---|---|---|---|
| Glycyl-L-phenylalanine | Fish intestinal brush-border membrane vesicles | Km | 9.8 ± 3.5 mM | mdpi.com |
| L-phenylalanine | Fish intestinal brush-border membrane vesicles (in presence of Na+) | Km | 0.74 ± 0.13 mM | mdpi.com |
| L-phenylalanine | DPPC model membranes | Kd | 2.23 ± 0.09 mM | researchgate.net |
Self-Assembly and Supramolecular Organization of L-Phenylalanylglycyl- Based Peptides
Peptides containing the L-phenylalanylglycyl- motif, particularly the diphenylalanine (L-Phe-L-Phe or FF) component, are renowned for their ability to self-assemble into a diverse array of highly ordered supramolecular structures. This process is driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the aromatic rings of the phenylalanine residues. nih.gov
L-phenylalanine itself can self-assemble into amyloid-like fibrils, a process that is governed mainly by hydrophobic interactions. nih.gov This self-assembly is concentration-dependent, with higher concentrations leading to the formation of higher-order assemblies and eventually a gel state. nih.gov The resulting fibrils exhibit characteristics of amyloid structures, such as binding to Thioflavin T. nih.gov The addition of the D-enantiomer of phenylalanine (D-Phe) has been shown to inhibit the fibril formation of L-Phe. nih.govfrontiersin.org
The diphenylalanine (FF) motif, which is the core recognition motif of the Alzheimer's β-amyloid peptide, readily self-assembles into nanotubes and other ordered nanostructures. nih.goviaamonline.org These structures share some properties with amyloid fibrils, such as similar vibrational spectra and birefringence. nih.gov The addition of a third phenylalanine residue to form triphenylalanine (FFF) leads to the formation of different nanostructures, such as solid nanospheres and nanorods, which have a substantial β-sheet content. nih.govresearchgate.net
The self-assembling properties of diphenylalanine and related peptides have been harnessed for the fabrication of a variety of nanostructures with potential technological applications. These include nanotubes, nanospheres, nanorods, and hydrogels. nih.govnih.gov The formation of these structures is highly efficient, and their morphology can be influenced by factors such as the peptide sequence and the surrounding environment. nih.govnih.gov
These self-assembled peptide nanostructures can serve as templates for the creation of other nanomaterials, such as silver nanowires. nih.gov Furthermore, they can be functionalized to create materials with specific properties. For example, L-phenylalanine has been used to functionalize nanoscopic porous amino acid mimics (Nano-pPAAMs) for cancer selectivity. ucsd.edu The surface of these nanomaterials can be modified with various functional groups to control their charge, dispersibility, and interaction with their environment. nih.gov
Table 3: Self-Assembled Nanostructures from Phenylalanine-Containing Peptides
| Peptide | Resulting Nanostructure(s) | Key Characteristics | Reference |
|---|---|---|---|
| L-Phenylalanine | Amyloid-like fibrils, hydrogels | Formation is concentration-dependent and driven by hydrophobic interactions. | nih.gov |
| Diphenylalanine (FF) | Nanotubes, nanovesicles, nanofibers | Core recognition motif of Alzheimer's β-amyloid; forms hollow structures. | nih.goviaamonline.org |
| Triphenylalanine (FFF) | Solid nanospheres, nanorods, plate-like structures | Forms solid structures with substantial β-sheet content. | nih.govresearchgate.net |
Modulation of Cellular Pathways in Isolated Cell Lines (Mechanistic Research)
Peptides containing the L-phenylalanylglycyl- motif have been shown to modulate various cellular pathways in isolated cell lines, often in the context of cancer research. A novel L-phenylalanine dipeptide derivative, HXL131, has been demonstrated to inhibit the proliferation and metastasis of human prostate cancer (PCa) cells (PC3 cell line). nih.govnih.gov Mechanistic studies revealed that HXL131 induces apoptosis, arrests the cell cycle at the G2/M phase, and inhibits cell migration. nih.govnih.gov Proteomic analysis indicated that HXL131 up-regulates the expression of several proteins involved in these processes and targets DUSP1 and TNFSF9. nih.govnih.gov The compound was also found to influence the PI3K-Akt and MAPK signaling pathways. nih.gov
Another study investigated a different L-phenylalanine dipeptide derivative (compound 7c) in PC3 cells. This compound also induced apoptosis and was found to regulate the expression of proteins related to apoptosis and inflammatory cytokines, with TNFSF9 identified as a critical binding target.
Furthermore, cyclo(phenylalanine-proline), a cyclic dipeptide, has been shown to induce DNA damage in mammalian cells. nih.gov This effect is mediated by an increase in reactive oxygen species (ROS), specifically superoxide, resulting from the perturbation of the mitochondrial membrane and the suppression of genes involved in ROS scavenging. nih.gov The generation of ROS has also been observed with a DOPA-(Phe)2-(His)6 peptide, which can release copper ions that interact with hydrogen peroxide. mdpi.com
Table 4: Effects of Phenylalanine-Containing Peptides on Cellular Pathways in Vitro
| Peptide | Cell Line | Observed Effects | Modulated Pathways/Targets | Reference |
|---|---|---|---|---|
| HXL131 (L-phenylalanine dipeptide derivative) | PC3 (Prostate cancer) | Inhibited proliferation, induced apoptosis, G2/M cell cycle arrest, inhibited migration. | DUSP1, TNFSF9, PI3K-Akt, MAPK. | nih.govnih.gov |
| Compound 7c (L-phenylalanine dipeptide derivative) | PC3 (Prostate cancer) | Induced apoptosis, regulated apoptosis-related and inflammatory proteins. | TNFSF9. | |
| Cyclo(phenylalanine-proline) | Mammalian cells | Induced DNA damage. | Increased Reactive Oxygen Species (ROS). | nih.gov |
| DOPA-(Phe)2-(His)6 | Not specified | Generation of ROS. | Copper ion release and interaction with hydrogen peroxide. | mdpi.com |
Future Directions and Emerging Research Areas for the L Phenylalanylglycyl Moiety
Advanced Strategies for Peptide Synthesis and Purification
The efficient and precise synthesis of peptides containing the L-phenylalanylglycyl- moiety is crucial for exploring their biological activities and applications. While traditional methods like solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) have been instrumental, the future lies in more advanced and sustainable strategies. openaccessjournals.commtoz-biolabs.com
Emerging techniques such as microwave-assisted peptide synthesis (MAPS) and flow chemistry are set to revolutionize the production of peptides incorporating the L-phenylalanylglycyl- unit. americanpeptidesociety.org MAPS utilizes microwave irradiation to accelerate peptide bond formation, which can lead to faster synthesis times and higher purity of the final product. americanpeptidesociety.org Flow chemistry, on the other hand, offers a continuous and scalable method for peptide synthesis with precise control over reaction conditions. americanpeptidesociety.org A notable advancement in liquid-phase synthesis involves the use of soluble tags, which combines the benefits of classical solution-phase chemistry with the ease of purification seen in solid-phase methods. creative-peptides.comnih.gov This approach is particularly promising for the large-scale and environmentally friendly production of shorter peptides. bachem.com
Purification of L-phenylalanylglycyl- containing peptides is also seeing significant advancements. High-performance liquid chromatography (HPLC) remains a cornerstone for peptide purification, with reversed-phase HPLC being the most common method due to its ability to separate peptides based on hydrophobicity. gilson.comnih.gov Ion-exchange chromatography, which separates molecules based on charge, and size-exclusion chromatography are also valuable tools. nih.gov Future developments are likely to focus on novel stationary phases and mixed-mode chromatography to achieve even higher resolution and purity. gilson.comnih.gov
| Synthesis/Purification Technique | Key Advantages for L-Phenylalanylglycyl- Peptides |
| Solid-Phase Peptide Synthesis (SPPS) | Well-established for automated synthesis of complex peptides. asymchem.com |
| Liquid-Phase Peptide Synthesis (LPPS) | Scalable and suitable for shorter peptides, with potential for greener processes. bachem.comneulandlabs.com |
| Microwave-Assisted Peptide Synthesis (MAPS) | Reduced reaction times and improved yields. mtoz-biolabs.comamericanpeptidesociety.org |
| Flow Chemistry | Continuous production with precise control over reaction parameters. americanpeptidesociety.org |
| Reversed-Phase HPLC (RP-HPLC) | High-resolution purification based on hydrophobicity. gilson.comnih.gov |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide. nih.gov |
Integration of Omics Technologies in Peptide Research
Omics technologies, including proteomics, metabolomics, and genomics, are becoming increasingly integrated into peptide research, offering a system-wide view of the roles and interactions of peptides like those containing the L-phenylalanylglycyl- moiety. nih.gov Proteomics, for instance, can be used to identify and quantify naturally occurring peptides containing this motif in biological systems, shedding light on their endogenous functions. nih.gov
Metabolomics can help in understanding the metabolic pathways involving L-phenylalanine and glycine (B1666218), the constituent amino acids of the L-phenylalanylglycyl- moiety. This can provide insights into how the availability of these precursors affects the biosynthesis of relevant peptides and their subsequent biological effects. The integration of these omics approaches with advanced analytical techniques and bioinformatics is expected to uncover novel bioactive peptides and their mechanisms of action. nih.gov
Application of Artificial Intelligence and Machine Learning for Peptide Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to transform the field of peptide design and discovery. mdpi.com These computational tools can analyze vast datasets of peptide sequences and their associated biological activities to identify patterns and build predictive models. nih.govnih.gov For the L-phenylalanylglycyl- moiety, AI and ML algorithms can be employed to:
Predict Bioactivity : Machine learning models can be trained to predict the biological activity of novel peptides containing the L-phenylalanylglycyl- sequence. tandfonline.com This can significantly accelerate the screening process for new therapeutic candidates. nih.gov
De Novo Design : Generative AI models can design entirely new peptide sequences with desired properties, incorporating the L-phenylalanylglycyl- unit as a key structural element. nih.gov
Optimize Properties : AI can be used to optimize various properties of peptides, such as stability, solubility, and target affinity, by suggesting specific amino acid modifications. mdpi.com
| AI/ML Application | Relevance to L-Phenylalanylglycyl- Moiety |
| Bioactivity Prediction | Rapidly screen virtual libraries for potential therapeutic peptides. nih.govtandfonline.com |
| De Novo Peptide Design | Generate novel sequences with desired functions. nih.gov |
| Property Optimization | Enhance stability, solubility, and target binding. mdpi.com |
| Aggregation Prediction | Understand and control self-assembly for therapeutic and material applications. scitechdaily.com |
Interdisciplinary Research at the Interface of Peptide Chemistry and Materials Science
The self-assembly properties of peptides containing the L-phenylalanylglycyl- moiety make them attractive building blocks for the creation of novel biomaterials. nih.gov The aromatic side chain of phenylalanine can participate in π-π stacking interactions, which, along with hydrogen bonding, can drive the formation of well-ordered nanostructures. ssrn.comunibo.it
An emerging area of research is the development of peptide-polymer conjugates. unc.edu By covalently attaching polymers to peptides containing the L-phenylalanylglycyl- motif, researchers can create hybrid materials with enhanced stability, solubility, and responsiveness to environmental stimuli. epfl.chnih.gov These conjugates have potential applications in drug delivery, tissue engineering, and diagnostics. epfl.ch
Furthermore, L-phenylalanine-derived molecules are being extensively studied for their ability to form hydrogels. nih.govnih.gov These supramolecular structures can encapsulate and provide sustained release of therapeutic agents. nih.govnih.gov The incorporation of the L-phenylalanylglycyl- moiety into these systems could offer precise control over the mechanical properties and release kinetics of the resulting hydrogels. ssrn.com The interplay between peptide chemistry and materials science is expected to yield a new generation of functional and biocompatible materials based on the L-phenylalanylglycyl- scaffold.
Q & A
Q. What are the established synthesis methods for L-phenylalanine derivatives like L-phenylalanylglycyl-?
L-Phenylalanylglycyl- derivatives are typically synthesized via peptide coupling reactions. For example, N-formyl-L-phenylalanine is prepared by reacting L-phenylalanine with formyl chloride in anhydrous organic solvents (e.g., dichloromethane) under alkaline catalysis . Crystallization conditions significantly influence product purity: anhydrous forms are stabilized at 65–38°C, while monohydrates form below 35°C. Additives like L-tyrosine can optimize yield and crystal structure .
Q. How can researchers characterize the thermodynamic properties of L-phenylalanine and its derivatives in aqueous solutions?
Key parameters include limiting apparent molar expansibility (α₀) and apparent molar isentropic compression (Kϕ,s), measured using densimetry and ultrasonic velocimetry. For instance, in aqueous 1-decyl-3-methylimidazolium bromide, α₀ values for L-phenylalanine and glycyl-L-phenylalanine increase with temperature, reflecting solute-solvent interactions. These data are critical for modeling protein stability in ionic liquid environments .
Q. What biochemical pathways utilize L-phenylalanine, and how are they regulated?
L-Phenylalanine is a precursor for tyrosine, dopamine, and norepinephrine via the phenylalanine hydroxylase (PAH) pathway. In E. coli, feedback-resistant mutants of the AroG isoform of DAHP synthase (e.g., Gln151 substitutions) bypass L-phenylalanine-mediated inhibition, enabling overproduction in metabolic engineering . PAL enzymes catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid, a key step in plant secondary metabolism .
Advanced Research Questions
Q. How can enzyme engineering resolve contradictions in L-phenylalanine yield during microbial fermentation?
In E. coli fermentations, conflicting data on L-phenylalanine and tyrosine accumulation arise from competitive pathway regulation. For example, doubling tyrosine feed concentrations suppress L-phenylalanine production (evidenced by PCA analysis of fermentation metabolomes). Engineering AroG mutants with reduced feedback inhibition (e.g., Gln151Ala) improves flux toward L-phenylalanine while minimizing tyrosine interference .
Q. What methodologies address solubility limitations in studying L-phenylalanine-derived ionic liquids (ILs)?
Antimicrobial studies of L-phenylalanine ILs often face solubility constraints (>500 µmol/L). To mitigate this, use co-solvents (e.g., DMSO) or structural modifications (e.g., alkyl chain elongation). For thermodynamic characterization, combine solubility parameters (Hildebrand theory) with experimental data from phase diagrams to optimize IL formulations .
Q. How can untargeted metabolomics resolve co-elution issues in LC-HRMS analysis of L-phenylalanine metabolites?
The ROIMCR (Region of Interest Multivariate Curve Resolution) approach integrates MS1 and MS2 data from positive/negative acquisition modes to deconvolute overlapping signals. For example, simultaneous detection of L-phenylalanine and proline in Arabidopsis extracts requires spectral alignment and PCA to differentiate isotopic patterns and fragmentation pathways .
Q. What experimental designs validate the role of L-phenylalanine in neurotransmitter synthesis without confounding effects?
Use isotopic labeling (e.g., ¹³C-L-phenylalanine) with LC-MS/MS to trace dopamine/norepinephrine synthesis in neuronal cultures. Control for cross-conversion to L-tyrosine via PAH inhibitors (e.g., 3-nitro-L-tyrosine). Studies show D-phenylalanine (not L-form) preferentially elevates phenylethylamine (PEA), a neuromodulator, but requires validation in human trials .
Methodological Considerations
- Data Contradictions in Fermentation: Monitor real-time metabolite dynamics (e.g., acetate, tyrosine) via in-line sensors and PCA to identify phase-dependent bottlenecks .
- Crystallization Optimization: Use Ostwald’s rule of stages and ternary phase diagrams to predict polymorph dominance under varying temperatures and additives .
- Analytical Validation: Cross-reference NMR (¹H, ¹³C) and ESI-MS for IL structural confirmation, ensuring optical rotation matches enantiopure standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
